molecular formula C12H12N2O3 B7471846 Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate

Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B7471846
M. Wt: 232.23 g/mol
InChI Key: MNZGSUFGNHJILM-UHFFFAOYSA-N
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Description

Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with a methyl group at the 8th position and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 8-methylquinazolin-4(3H)-one with methyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate would depend on its specific biological target. Generally, compounds in the quinazolinone family can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the biological pathway.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the methyl and ester groups.

    8-Methylquinazolin-4(3H)-one: Similar structure but lacks the ester group.

    Methyl (4-oxoquinazolin-3(4H)-yl)acetate: Lacks the methyl group at the 8th position.

Uniqueness

Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate is unique due to the presence of both the methyl group at the 8th position and the ester functional group. These modifications can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(8-methyl-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-4-3-5-9-11(8)13-7-14(12(9)16)6-10(15)17-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGSUFGNHJILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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